Dauricine

Übersicht

Beschreibung

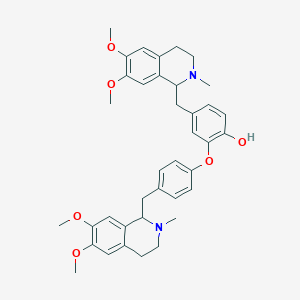

Dauricine is a plant metabolite, chemically classified as a phenol, an aromatic ether, and an isoquinoline alkaloid. This compound has been studied for its potential pharmacological activities, including anticancer, anti-inflammatory, and vasorelaxant properties .

Vorbereitungsmethoden

Dauricine was first synthesized by Japanese scientists Tetsuji Kametani and Keiichiro Fukumoto in 1964 using both the Arndt-Eistert reaction and Bischler-Napieralski reaction . The synthetic routes involve complex organic reactions that require precise conditions to yield the desired product.

Analyse Chemischer Reaktionen

Dauricine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Substitution: Substitution reactions, particularly involving the methoxy groups, can yield demethylated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include demethylated and oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

Dauricine exhibits a range of pharmacological properties, which can be categorized as follows:

- Neuroprotection : this compound has been shown to alleviate cognitive impairment in models of Alzheimer's disease by improving learning and memory deficits. In studies, doses of 1 mg/kg and 10 mg/kg administered over 30 days enhanced nesting ability in Alzheimer's mice, indicating potential benefits in neurodegenerative conditions .

- Anti-Cancer Properties : Research indicates that this compound inhibits the proliferation of melanoma cells (A375 and A2058) and promotes apoptosis in these cancerous cells. This suggests that this compound may serve as a promising agent in cancer therapy .

- Anti-Inflammatory Effects : this compound has demonstrated efficacy in reducing inflammation in various models. For instance, it mitigates the inflammatory response in IL-1β-treated mouse chondrocytes and reduces cytokine levels in ulcerative colitis models by inhibiting the NF-κB signaling pathway .

- Anti-Diabetic Activity : Preliminary studies suggest that this compound may have beneficial effects on glucose metabolism, although further research is needed to fully elucidate its mechanisms in diabetes management .

Case Studies

Several studies have documented the therapeutic potential of this compound:

- Alzheimer's Disease Model :

- Melanoma Cell Study :

- Inflammation Reduction :

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Reduces oxidative stress; enhances mitochondrial function | Improves cognitive function in Alzheimer's models |

| Anti-Cancer | Induces apoptosis; inhibits cell proliferation | Significant reduction in melanoma cell viability |

| Anti-Inflammatory | Inhibits NF-κB pathway; reduces cytokine levels | Alleviates inflammation in ulcerative colitis |

| Anti-Diabetic | Modulates glucose metabolism | Potential benefits observed; further research needed |

Wirkmechanismus

Dauricine exerts its effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is crucial for regulating immune responses, inflammation, and cell proliferation. By inhibiting NF-κB activation, this compound can induce apoptosis, reduce inflammation, and inhibit cancer cell growth . The molecular targets involved include various proteins and enzymes that are part of the NF-κB pathway .

Vergleich Mit ähnlichen Verbindungen

Dauricine is unique among bisbenzylisoquinoline alkaloids due to its specific pharmacological activities. Similar compounds include:

Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and anticancer properties.

Berbamine: Known for its anticancer and immunomodulatory effects.

Cepharanthine: Exhibits anti-inflammatory, anticancer, and antiviral activities.

This compound stands out due to its potent inhibition of the NF-κB pathway, which is not as pronounced in some of the other similar compounds .

Eigenschaften

CAS-Nummer |

524-17-4 |

|---|---|

Molekularformel |

C38H44N2O6 |

Molekulargewicht |

624.8 g/mol |

IUPAC-Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31?,32-/m1/s1 |

InChI-Schlüssel |

AQASRZOCERRGBL-IADGFXSZSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

Isomerische SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC |

Kanonische SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

Piktogramme |

Irritant |

Synonyme |

4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol dauricine dauricine monohydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of dauricine?

A1: Research indicates that this compound interacts with multiple molecular targets, including ion channels, signaling pathways, and proteins involved in cell cycle regulation and apoptosis. Specifically, this compound has been shown to block cardiac transmembrane Na+, K+, and Ca2+ ion currents []. It has also demonstrated inhibitory effects on the PI3K/Akt signaling pathway in renal cell carcinoma cells [], and on the NF-κB signaling pathway in colon cancer cells [].

Q2: How does this compound’s inhibition of the PI3K/Akt signaling pathway impact cancer cell behavior?

A2: In renal cell carcinoma cells, this compound's inhibition of the PI3K/Akt signaling pathway leads to reduced cell viability, cell cycle arrest at the G0/G1 phase, and induction of apoptosis via the intrinsic pathway [].

Q3: What is the significance of this compound’s effect on connexins in the context of atrial fibrillation?

A3: this compound has been shown to attenuate the remodeling of connexin 40 and connexin 43 in rabbit atria induced by rapid pacing, a model of atrial fibrillation. This suggests a potential role for this compound in mitigating the electrical remodeling associated with atrial fibrillation [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H44N2O6, and its molecular weight is 624.77 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like UV, IR, FAB-MS, and 1H NMR have been used to characterize this compound and its derivatives, including the newly isolated N-desmethylthis compound [, ].

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound exhibits a rapid absorption and widespread distribution following intravenous, oral, and intraperitoneal administration in rats []. It follows a two-compartment open model with a short distribution half-life and a longer terminal elimination half-life [, ].

Q7: How does the route of administration affect this compound’s bioavailability?

A7: The bioavailability of this compound varies depending on the route of administration. While a comprehensive comparison has not been fully elucidated, studies suggest differences in bioavailability among intravenous, oral, and intraperitoneal routes [].

Q8: How does this compound affect cardiac electrophysiology?

A8: this compound prolongs the P-R, Q-T, and J-T intervals, lengthens the QRS complex duration, and lowers blood pressure in a dose-dependent manner in anesthetized dogs []. In humans, it has been shown to increase the P-A, A-H, and H-V intervals, prolong the atrial effective and functional refractory periods, and lengthen the QRS duration without affecting the A-V nodal refractory period [].

Q9: What in vitro models have been used to study this compound’s effects?

A9: Various in vitro models, including primary cultures of rat cortical neurons, human lung cell lines (BEAS-2B, WI-38, A549), human normal hepatic cells (L-02), human embryonic kidney 293 cells (HEK293), human renal tubular epithelial cells (HK-2), Caco-2 cells, and pancreatic cancer BxPC-3 cells, have been utilized to investigate this compound's effects [, , , ].

Q10: Has this compound demonstrated efficacy in animal models of disease?

A10: Yes, this compound has exhibited promising results in various animal models, including models of cerebral ischemia, pulmonary injury, cardiac hypertrophy, acute lung injury, and colon cancer [, , , , , , , , ].

Q11: What is known about the toxicity profile of this compound?

A11: While this compound has shown promising therapeutic potential, research highlights potential toxicity concerns. Notably, it has been associated with dose-dependent pulmonary injury in CD-1 mice, potentially mediated by CYP3A metabolism and the formation of a reactive quinone methide metabolite [].

Q12: Are there any specific organs that appear to be susceptible to this compound-induced toxicity?

A12: In vitro studies indicate that this compound may cause toxicity to human hepatocytes and nephrocytes at higher concentrations []. This highlights the need for further investigation into the safety profile of this compound, particularly its potential for liver and kidney toxicity.

Q13: What is the role of CYP3A4 in this compound metabolism?

A13: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. This metabolic pathway can lead to the formation of reactive metabolites, including quinone methides, which have been implicated in this compound-induced toxicity [, ].

Q14: How does ketoconazole, a CYP3A4 inhibitor, influence this compound’s effects?

A14: Co-administration of ketoconazole with this compound has been shown to reduce the formation of reactive metabolites and protect against this compound-induced pulmonary injury in mice []. This suggests that modulation of CYP3A4 activity could be a strategy to improve the safety profile of this compound.

Q15: Does this compound interact with drug transporters?

A15: Yes, research suggests that this compound is a substrate for P-glycoprotein (P-gp), a membrane transporter that plays a crucial role in drug efflux. Inhibition of P-gp has been shown to enhance this compound’s transport across the blood-brain barrier and intestinal epithelium [, , ].

Q16: What analytical techniques are commonly employed for this compound quantification?

A16: Several analytical methods have been developed for this compound quantification, including high-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS) [, , , , , , ].

Q17: What are the advantages of using LC-MS/MS for this compound analysis?

A17: LC-MS/MS offers high sensitivity and selectivity for this compound analysis in complex biological matrices like plasma and urine. This technique enables accurate quantification of this compound at low concentrations, which is essential for pharmacokinetic studies and bioavailability assessments [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.